Dibenzyl 2-methylpiperazine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl 2-methylpiperazine-1,4-dicarboxylate: is a chemical compound with the molecular formula C21H24N2O4 and a molecular weight of 368.43 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can also undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it useful in biochemical research.
Medicine
Drug Development: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry
Polymer Production: Used in the production of specialized polymers with unique properties.
Mechanism of Action
Molecular Targets and Pathways
Comparison with Similar Compounds
Similar Compounds
Dibenzyl 2-ethylpiperazine-1,4-dicarboxylate: Similar structure but with an ethyl group instead of a methyl group.
Dibenzyl 2-phenylpiperazine-1,4-dicarboxylate: Contains a phenyl group, leading to different chemical properties.
Uniqueness
Properties
CAS No. |
671198-52-0 |
---|---|
Molecular Formula |
C21H24N2O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
dibenzyl 2-methylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-17-14-22(20(24)26-15-18-8-4-2-5-9-18)12-13-23(17)21(25)27-16-19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3 |
InChI Key |
GUUASGOQNPMIHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.